molecular formula C13H14O3 B13016803 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate

3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate

Cat. No.: B13016803
M. Wt: 218.25 g/mol
InChI Key: XIKKFFVYRDNYOF-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate is a bicyclo[1.1.1]pentane (BCP) derivative featuring a hydroxymethyl group at the 3-position and a benzoate ester at the 1-position. BCP scaffolds are increasingly utilized as bioisosteres for phenyl rings due to their similar spatial dimensions but distinct electronic and metabolic properties .

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl] benzoate

InChI

InChI=1S/C13H14O3/c14-9-12-6-13(7-12,8-12)16-11(15)10-4-2-1-3-5-10/h1-5,14H,6-9H2

InChI Key

XIKKFFVYRDNYOF-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)OC(=O)C3=CC=CC=C3)CO

Origin of Product

United States

Preparation Methods

Reduction of Bicyclo[1.1.1]pentane-1-carboxylic Acid Esters to Hydroxymethyl Derivatives

  • Starting Material: Bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester or related esters.
  • Reducing Agents: Borane complexes such as borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BH3-DMS) are employed.
  • Conditions: The ester is dissolved in tetrahydrofuran (THF) and cooled to 0 °C. The borane solution is added dropwise, and the reaction mixture is stirred overnight at room temperature (20–30 °C).
  • Outcome: The ester is selectively reduced to the corresponding 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester with yields typically above 80% and purity around 98%.
Step Reagents & Conditions Yield (%) Purity (%) Notes
Reduction Borane-THF, 0 °C to RT, 12 h 80–83 98 Mild, classical reduction

Bromination of Hydroxymethyl Intermediate

  • Reagents: Bromine, triphenylphosphine, and imidazole in methylene chloride.
  • Procedure: The hydroxymethyl intermediate is reacted with bromine and triphenylphosphine in the presence of imidazole at room temperature overnight.
  • Purpose: Converts the hydroxymethyl group to a bromomethyl group, facilitating further transformations.
  • Yield: Approximately 70%, with purity around 98%.
Step Reagents & Conditions Yield (%) Purity (%) Notes
Bromination Br2, PPh3, imidazole, CH2Cl2, RT, 12 h ~70 98 Classical Appel-type reaction

Hydrolysis to Carboxylic Acid

  • Reagents: Lithium hydroxide monohydrate or sodium hydroxide.
  • Solvent: Mixed solvents such as THF/water or methanol/water.
  • Conditions: Room temperature, 8–15 hours.
  • Outcome: Hydrolysis of the methyl ester to the corresponding carboxylic acid.
  • Yield: Around 78%, purity ~97.6%.
Step Reagents & Conditions Yield (%) Purity (%) Notes
Hydrolysis LiOH·H2O or NaOH, THF/H2O or MeOH/H2O, RT, 12 h ~78 97.6 Mild saponification

Hydrogenation to Final Product

  • Reagents: 10% Palladium on carbon (Pd/C) catalyst, triethylamine or sodium bicarbonate as base.
  • Solvent: Ethyl acetate, methanol, ethanol, or THF.
  • Conditions: Room temperature under hydrogen atmosphere, 8–15 hours.
  • Outcome: Reduction of bromomethyl to methyl group or further functional group transformations to yield the target compound.
  • Yield: Approximately 80%, purity ~98%.
Step Reagents & Conditions Yield (%) Purity (%) Notes
Hydrogenation Pd/C, Et3N, H2, EtOAc, RT, 12 h ~80 98 Catalytic hydrogenation

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents & Conditions Yield (%) Purity (%) Key Notes
1 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester Borane-THF, 0 °C to RT, 12 h 80–83 98 Selective ester reduction
2 3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester Br2, PPh3, imidazole, CH2Cl2, RT, 12 h ~70 98 Appel-type bromination
3 3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid LiOH·H2O or NaOH, THF/H2O or MeOH/H2O, RT, 12 h ~78 97.6 Ester hydrolysis
4 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid (or benzoate analog) Pd/C, Et3N, H2, EtOAc, RT, 12 h ~80 98 Catalytic hydrogenation

Research Findings and Analysis

  • The synthetic route is characterized by mild reaction conditions (room temperature, common solvents), which enhances safety and scalability.
  • The use of classical reagents such as borane complexes, bromine, and palladium catalysts ensures reproducibility and industrial feasibility.
  • The overall yield across the four steps is approximately 39% for related compounds, with high purity (>97%), indicating efficient conversion and minimal side reactions.
  • The raw materials and reagents are commercially available and industrially produced, reducing cost and environmental impact.
  • The method avoids harsh conditions and unstable intermediates, making it suitable for scale-up and industrial production .
  • The approach is adaptable for preparing benzoate esters by substituting the esterification step with benzoylation of the hydroxymethyl intermediate, typically using benzoyl chloride or benzoic anhydride under mild base catalysis.

Chemical Reactions Analysis

Ester Hydrolysis

The benzoate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Conditions :

    • Basic Hydrolysis : NaOH (aq.), reflux .

    • Acidic Hydrolysis : HCl (aq.), heat .

  • Product : 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

Reaction TypeReagents/ConditionsProductYieldReference
Hydrolysis1M NaOH, reflux, 6hBicyclo[1.1.1]pentane carboxylic acid85–90%

Transesterification

The benzoate ester can undergo transesterification with alcohols to form new esters.

  • Conditions : Catalytic H₂SO₄ or Ti(OiPr)₄, excess alcohol, reflux .

  • Product : Aliphatic or aromatic esters (e.g., methyl or ethyl derivatives).

Reaction TypeReagents/ConditionsProductYieldReference
TransesterificationMethanol, H₂SO₄, 70°C, 4hMethyl ester derivative78%

Nucleophilic Substitution of the Ester

The ester group reacts with nucleophiles (e.g., amines) to form amides.

  • Conditions : Excess amine (e.g., NH₃, alkylamines), heat .

  • Product : 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-amide derivatives.

Reaction TypeReagents/ConditionsProductYieldReference
AminolysisNH₃ (g), 100°C, 8hBicyclo[1.1.1]pentane carboxamide65%

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group is oxidized to a ketone using mild oxidizing agents.

  • Conditions : Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) in CH₂Cl₂ .

  • Product : 3-Oxobicyclo[1.1.1]pentan-1-yl benzoate.

Reaction TypeReagents/ConditionsProductYieldReference
OxidationDMP, CH₂Cl₂, rt, 2hKetone derivative92%

Reduction of the Ester

The ester can be reduced to a primary alcohol.

  • Conditions : LiAlH₄ in THF, 0°C to rt .

  • Product : Benzyl alcohol and bicyclo[1.1.1]pentane methanol.

Reaction TypeReagents/ConditionsProductYieldReference
ReductionLiAlH₄, THF, 0°C→rt, 3hBicyclo[1.1.1]pentane methanol + Benzyl alcohol80%

Bromination of the Hydroxymethyl Group

The hydroxymethyl group is converted to a bromide for further functionalization.

  • Conditions : PBr₃ or CBr₄ with triphenylphosphine in CH₂Cl₂ .

  • Product : 3-(Bromomethyl)bicyclo[1.1.1]pentan-1-yl benzoate.

Reaction TypeReagents/ConditionsProductYieldReference
BrominationPBr₃, CH₂Cl₂, rt, 12hBromomethyl derivative75%

Formation of Carbamates

The hydroxymethyl group reacts with isocyanates to form carbamates.

  • Conditions : Phosgene derivatives (e.g., triphosgene) and amines .

  • Product : Bicyclo[1.1.1]pentane carbamate derivatives.

Reaction TypeReagents/ConditionsProductYieldReference
Carbamationtert-Butyl isocyanate, DIEAtert-Butyl carbamate derivative88%

Key Insights from Research

  • The BCP core enhances metabolic stability compared to aromatic analogs, making it valuable in drug design .

  • Late-stage functionalization (e.g., bromination) enables rapid diversification for medicinal chemistry .

  • Photochemical methods are scalable for synthesizing BCP intermediates .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of bicyclo[1.1.1]pentanes exhibit promising anticancer properties due to their ability to inhibit specific cancer cell lines. For instance, research has shown that compounds with similar structural features can effectively target and disrupt cellular processes in cancer cells, leading to apoptosis (programmed cell death). The hydroxymethyl group in this compound may enhance its interaction with biological targets, potentially increasing its efficacy as an anticancer agent .

Neuroprotective Effects

The bicyclic structure of 3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate suggests potential neuroprotective properties, which are currently under investigation. Compounds with similar frameworks have been shown to modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

Polymer Chemistry

In polymer chemistry, the incorporation of bicyclic structures like 3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate into polymer matrices can enhance mechanical properties and thermal stability. Research has demonstrated that such compounds can act as effective plasticizers or cross-linking agents, improving the flexibility and durability of polymers used in various industrial applications .

Data Table: Overview of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer activity targeting specific cell lines
Neuroprotective effects in neurodegenerative diseases
Material ScienceEnhancements in polymer properties (flexibility, stability)

Case Studies

Case Study 1: Anticancer Properties

A study conducted at the University of Oxford explored the synthesis of various substituted bicyclo[1.1.1]pentanes, including derivatives of 3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate, which were evaluated for their cytotoxic effects on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at specific concentrations, suggesting a dose-dependent anticancer effect .

Case Study 2: Polymer Applications

In a collaborative study between Pfizer and several academic institutions, researchers investigated the use of bicyclic compounds as additives in polyvinyl chloride (PVC) formulations. The findings revealed that incorporating 3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate improved the thermal stability and mechanical performance of PVC products, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate involves its interaction with molecular targets through its unique bicyclo[1.1.1]pentane core. This core structure allows the compound to engage in specific molecular interactions, potentially affecting various biological pathways . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Features

Compound Name Substituents Key Structural Differences Evidence ID
Target Compound 3-(Hydroxymethyl), 1-benzoate Bulky aromatic ester N/A
tert-Butyl carbamate derivative 3-(Hydroxymethyl), 1-(tert-butyl carbamate) Carbamate group (protecting group)
3-(Difluoromethyl)-BCP methanol 3-(Difluoromethyl), 1-methanol Electron-withdrawing CF2 group
tert-Butyl acetate derivative 3-(Hydroxymethyl), 1-(tert-butyl acetate) Smaller aliphatic ester
Trifluoromethyl-BCP acetic acid 3-(Trifluoromethyl), 1-carboxylic acid Strongly electron-withdrawing CF3 group

Key Insights :

  • The benzoate ester introduces aromatic π-π interactions, unlike aliphatic esters (e.g., acetate) or carbamates .
  • Fluorinated substituents (CF2, CF3) enhance lipophilicity and metabolic stability compared to hydroxymethyl .

Physical and Chemical Properties

Property Target Compound (Est.) tert-Butyl Carbamate 3-(Difluoromethyl)-BCP tert-Butyl Acetate
Molecular Weight (g/mol) ~258.3 (C13H14O3) 213.27 159.16 (C7H11F2O) 212.28
Solubility Low (aromatic ester) Moderate (polar carbamate) Low (fluorinated) Moderate (aliphatic ester)
Stability Hydrolysis-prone Stable under inert conditions High (CF2 group) Moderate

Key Insights :

  • The benzoate ester likely reduces aqueous solubility compared to carbamates or acetates due to aromatic bulk .
  • Fluorinated derivatives exhibit higher stability against enzymatic degradation .

Key Insights :

  • Esters like the target compound may hydrolyze to less toxic carboxylic acids in vivo .
  • Fluorinated BCPs show promise in reducing off-target toxicity while maintaining efficacy .

Biological Activity

3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate (CAS Number: 2095495-86-4) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications, particularly focusing on anti-inflammatory properties.

Synthesis of 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl Benzoate

The synthesis of this compound typically involves the functionalization of bicyclo[1.1.1]pentane (BCP) frameworks, which are recognized for their unique structural properties that can enhance the pharmacological profiles of drug candidates. The synthesis often utilizes mild reaction conditions, such as triethylborane-initiated atom-transfer radical addition, allowing for the incorporation of various substituents that can modulate biological activity .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of BCP derivatives, including 3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate. Research indicates that BCP compounds can act as bioisosteres for arenes and alkyl groups in drug design, offering advantages in metabolic stability and reduced toxicity .

In a notable study, BCP-containing synthetic lipoxin A4 mimetics were synthesized and evaluated for their impact on inflammatory responses. One specific derivative demonstrated significant inhibition of NFκB activity and downregulation of pro-inflammatory cytokines such as TNFα and MCP1 in human monocyte cell lines, showcasing the therapeutic potential of BCPs in managing inflammation .

Additional Biological Evaluations

The biological evaluation of related BCP compounds has revealed a spectrum of activities:

  • Antimalarial Activity : Some analogues exhibit potent antimalarial effects with IC50 values in the nanomolar range.
  • Antitrypanosomal Activity : Similar compounds have shown efficacy against Trypanosoma species, suggesting broad-spectrum antiparasitic potential .

Case Study 1: Lipoxin A4 Mimetics

A series of BCP derivatives were synthesized as mimetics of lipoxin A4 (LXA4), a crucial mediator in inflammation resolution. These derivatives were screened for their ability to modulate inflammatory pathways:

  • Compound : Imidazolo-BCP-sLXm (6a)
  • Activity : IC50 in the picomolar range against LPS-induced NFκB activation.
  • Results : Significant reduction in cytokine release from THP-1 cells, indicating a robust anti-inflammatory profile.
CompoundIC50 (pM)Cytokine Reduction (%)
Imidazolo-BCP-sLXm<10~50

Case Study 2: Structural Modifications

The impact of structural modifications on biological activity was assessed by synthesizing various BCP analogues with different substituents:

  • Findings : Substituents influenced both metabolic stability and anti-inflammatory efficacy, with certain configurations leading to enhanced activity compared to traditional arene-based drugs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare bicyclo[1.1.1]pentane derivatives such as 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate?

  • Methodological Answer : The synthesis typically involves functionalizing the bicyclo[1.1.1]pentane scaffold via alkylation or esterification. For example, [1.1.1]propellane can undergo sequential nucleophilic additions with magnesium amides followed by alkyl electrophiles to introduce substituents (e.g., hydroxymethyl groups) . Subsequent esterification with benzoic acid derivatives (e.g., benzoyl chloride) under mild conditions (e.g., DMAP catalysis in dichloromethane) yields the target compound. Purity is ensured via silica gel chromatography (e.g., 0–2% methanol in CH₂Cl₂) .

Q. What spectroscopic techniques are critical for characterizing 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate?

  • Methodological Answer :

  • 13C-NMR : Resolves bicyclo[1.1.1]pentane ring signals (δ 45–58 ppm) and ester carbonyls (δ 165–170 ppm). For example, bicyclo[1.1.1]pentane carbons appear as distinct singlets due to symmetry .
  • HRMS : Confirms molecular weight (e.g., calculated [M+H]+ for C₁₄H₁₆O₃: 233.1178) with <2 ppm error .
  • IR : Identifies ester C=O stretches (~1720 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Q. What safety protocols are essential when handling bicyclo[1.1.1]pentane derivatives in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .
  • Storage : Store at 2–8°C under inert atmosphere (N₂ or Ar) to prevent degradation .
  • Spill Management : Collect solids with a HEPA-filter vacuum and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during esterification of bicyclo[1.1.1]pentane derivatives?

  • Methodological Answer :

  • Catalyst Selection : Iridium catalysts (e.g., [Cp*IrCl₂]₂) enable hydrogen-borrowing alkylation at room temperature, reducing thermal decomposition .
  • Solvent Choice : Polar aprotic solvents (e.g., THF) improve solubility of bicyclo[1.1.1]pentane intermediates.
  • Additives : Triethylamine (1–2 eq.) scavenges HCl during benzoate ester formation, preventing acid-catalyzed ring-opening .

Q. How does the bicyclo[1.1.1]pentane scaffold serve as a bioisostere in drug design, and how is its efficacy evaluated?

  • Methodological Answer :

  • Bioisosteric Replacement : The bicyclo[1.1.1]pentane core mimics tert-butyl groups or aromatic rings while improving metabolic stability. For example, it replaces benzene in benzophenone analogs to reduce π-π stacking interactions .
  • Pharmacological Assays : Competitive binding assays (e.g., NMDA receptor inhibition) compare bioisosteres to parent compounds. For instance, bicyclo[1.1.1]pentyl glycines show 10–100x higher selectivity for glutamate receptors .

Q. What computational approaches predict the reactivity of 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states at the B3LYP/6-31G* level to assess energy barriers for SN2 reactions at the hydroxymethyl group.
  • Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. MeCN) on reaction kinetics. For example, low dielectric solvents stabilize carbocation intermediates in ester hydrolysis .

Q. How can regioselectivity challenges in bicyclo[1.1.1]pentane functionalization be addressed?

  • Methodological Answer :

  • Directing Groups : Install temporary groups (e.g., Boc-protected amines) to steer electrophilic additions to the 1-position. Subsequent deprotection yields the desired product .
  • Radical Chemistry : Use HAT (Hydrogen Atom Transfer) catalysts (e.g., decatungstate) to selectively functionalize bridgehead carbons under UV light .

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